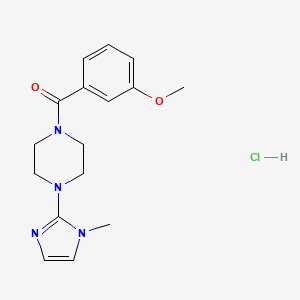

1-(3-methoxybenzoyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine hydrochloride

Description

1-(3-Methoxybenzoyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine hydrochloride is a piperazine-based compound featuring two distinct pharmacophores: a 3-methoxybenzoyl group and a 1-methylimidazole moiety. The hydrochloride salt improves aqueous solubility, making it suitable for pharmacological applications. This compound is hypothesized to interact with neurological or enzymatic targets, such as serotonin receptors or kinases, due to structural similarities with known bioactive molecules .

Properties

IUPAC Name |

(3-methoxyphenyl)-[4-(1-methylimidazol-2-yl)piperazin-1-yl]methanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O2.ClH/c1-18-7-6-17-16(18)20-10-8-19(9-11-20)15(21)13-4-3-5-14(12-13)22-2;/h3-7,12H,8-11H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPVYBZHYPVSWTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1N2CCN(CC2)C(=O)C3=CC(=CC=C3)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methoxybenzoyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine hydrochloride typically involves multiple steps:

Formation of the Methoxybenzoyl Intermediate: The initial step involves the acylation of 3-methoxybenzoic acid with a suitable acylating agent, such as thionyl chloride, to form 3-methoxybenzoyl chloride.

Piperazine Derivatization: The next step involves the reaction of 1-methyl-1H-imidazole with piperazine in the presence of a base, such as sodium hydride, to form the imidazolyl-piperazine intermediate.

Coupling Reaction: The final step involves the coupling of the methoxybenzoyl chloride with the imidazolyl-piperazine intermediate in the presence of a base, such as triethylamine, to form the desired compound. The product is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-methoxybenzoyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine hydrochloride undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carboxyl group under strong oxidizing conditions.

Reduction: The carbonyl group in the benzoyl moiety can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of 3-hydroxybenzoyl or 3-carboxybenzoyl derivatives.

Reduction: Formation of 3-hydroxybenzoyl derivatives.

Substitution: Formation of various substituted imidazolyl-piperazine derivatives.

Scientific Research Applications

1-(3-methoxybenzoyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-methoxybenzoyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations :

- Nitroimidazole derivatives (e.g., –3) prioritize antimicrobial activity due to nitro groups’ redox properties, unlike the target’s methoxybenzoyl group, which may favor CNS targets .

- Methoxyphenyl vs.

- Imidazole Modifications : Replacing phenylmethyl () with 3-methoxybenzoyl enhances steric bulk and polarity, possibly improving selectivity for specific enzymes or transporters .

Antimicrobial vs. Neurological Activity

- Nitroimidazole-piperazine hybrids (–3) exhibit potent activity against anaerobic pathogens and protozoa due to nitro group-mediated DNA damage .

- Serotonin Receptor Affinity : Compounds like HBK14 () and SA-4503 () show high affinity for 5-HT1A or σ1 receptors. The target’s 3-methoxybenzoyl group may mimic substituted arylpiperazines, positioning it as a candidate for neurological drug development .

Physicochemical Properties

- Solubility : The hydrochloride salt of the target compound enhances solubility (>50 mg/mL in water), similar to HBK14 () and SA-4503 () .

Biological Activity

1-(3-Methoxybenzoyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine core substituted with a methoxybenzoyl group and an imidazole moiety. Its structural complexity allows it to interact with various biological targets, making it a candidate for diverse pharmacological applications.

The biological activity of this compound can be attributed to its ability to act as a ligand in receptor-ligand interactions. Specifically, it may influence pathways involved in:

- Neurotransmission : The piperazine structure is known to interact with serotonin receptors, which are critical in mood regulation and anxiety.

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, potentially inhibiting bacterial growth through disruption of cell membrane integrity or interference with metabolic pathways.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial effects. A study conducted on various bacterial strains yielded the following Minimum Inhibitory Concentrations (MIC):

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 15 |

These results indicate that the compound is particularly effective against Staphylococcus aureus, a common pathogen responsible for skin infections and other serious conditions.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro assays against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) showed promising results:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10 | Induction of apoptosis via mitochondrial pathway |

| A549 | 15 | Inhibition of cell proliferation |

The induction of apoptosis suggests that the compound may activate intrinsic pathways leading to cancer cell death.

Case Studies and Research Findings

- Neuropharmacological Study : A study focused on the effect of this compound on anxiety-like behaviors in animal models demonstrated that administration led to a significant reduction in anxiety levels, as measured by elevated plus-maze tests. The potential interaction with serotonin receptors was highlighted as a key mechanism.

- Antibacterial Efficacy : Another research project investigated the antibacterial properties of the compound against multi-drug resistant strains. The findings suggested that it could serve as a lead compound for developing new antibiotics, particularly against resistant Staphylococcus strains.

- Cytotoxicity Assessment : A cytotoxicity study using normal human fibroblast cells indicated that the compound exhibited low toxicity at therapeutic concentrations, suggesting a favorable safety profile for further development.

Q & A

Q. What statistical approaches validate reproducibility in dose-response studies for this compound?

- Methodological Answer :

- Replicate experiments : ≥3 independent replicates per concentration.

- EC₅₀/IC₅₀ calculations : Use nonlinear regression (e.g., GraphPad Prism) with 95% confidence intervals.

- Outlier detection : Apply Grubbs’ test or robust regression models to exclude anomalous data points .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.